

STF-118804 competitive inhibition mechanism

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Compound Focus: STF-118804

CAS No.: 894187-61-2

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Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the cited studies.

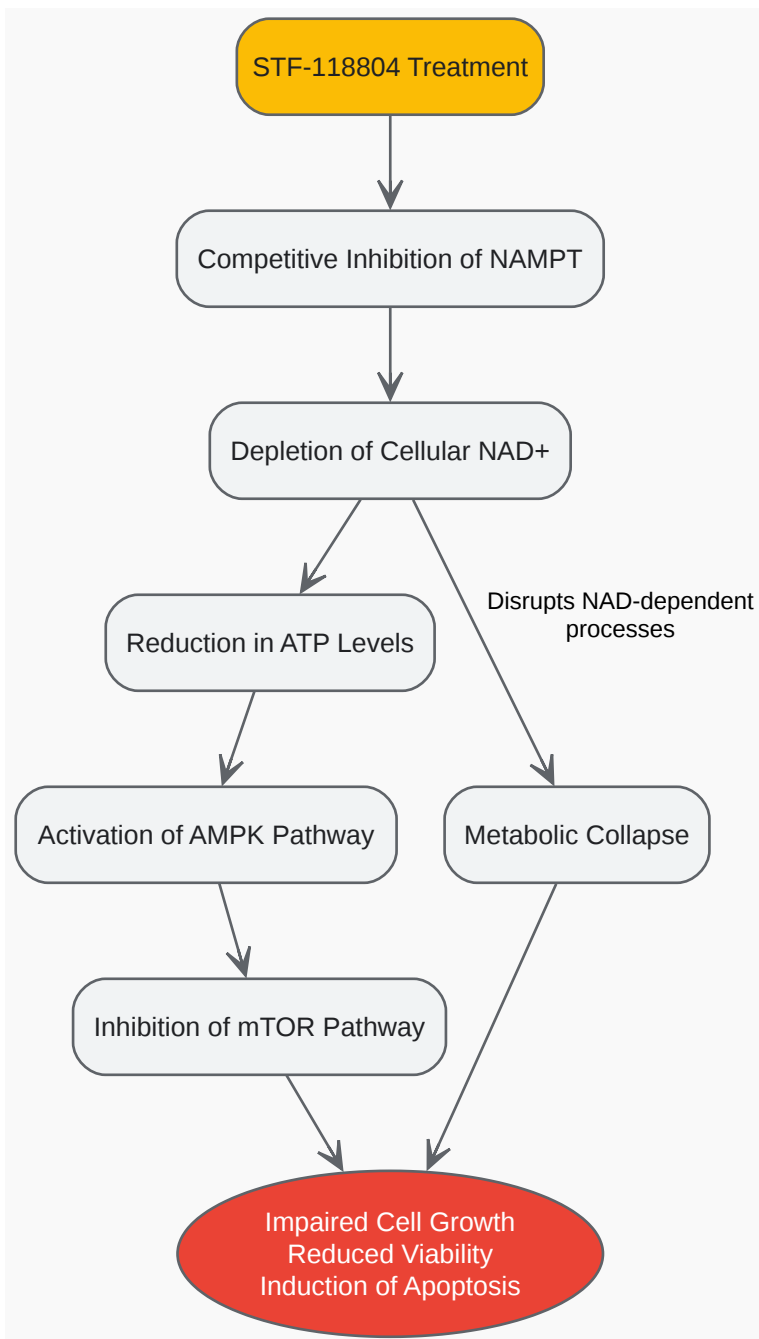
- **Cell Viability Assays (MTT and Trypan Blue)**
 - **Cell Lines:** Human PDAC lines (e.g., Panc-1, PaTu8988t).
 - **Procedure:** Cells are treated with varying nanomolar concentrations of **STF-118804** for 72 hours. Viability is assessed via MTT assay, which measures metabolic activity, or by trypan blue exclusion, which counts intact viable cells [1].
- **NAD⁺ and ATP Level Measurement**
 - **NAD⁺ Measurement:** Cells are treated with **STF-118804** for 24 hours. NAD levels are quantified using enzymatic cycling assays or commercial colorimetric/fluorometric kits on deproteinized cell lysates [1].
 - **ATP Measurement:** Cells are treated with **STF-118804** for 24-48 hours. ATP levels are measured using a colorimetric assay kit, where ATP concentration in deproteinized lysates is determined by absorbance at 570nm [1].
- **Anchorage-Independent Growth (Soft Agar Assay)**
 - **Procedure:** Cells are seeded in a soft agar medium containing **STF-118804** or vehicle. The medium is refreshed twice weekly. After 14 days, colonies are stained and manually counted to assess malignant potential inhibition [1].

- **Western Blot Analysis for Pathway Activation**

- **Procedure:** Cells are treated with **STF-118804** for 48 hours, lysed, and proteins are separated by SDS-PAGE. Membranes are probed with primary antibodies against phospho-AMPK α (Thr172), phospho-mTOR (Ser2448), and phospho-P70S6K, followed by HRP-conjugated secondary antibodies and visualization by chemiluminescence [1].

Biological Consequences and Signaling Pathways

The primary mechanism of **STF-118804** triggers a cascade of biological events leading to cancer cell death, which can be visualized in the following pathway.



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Comparison with Other NAMPT Inhibitors

STF-118804 belongs to a class of targeted cancer therapeutics. Here's how it compares with other notable NAMPT inhibitors.

Inhibitor	Reported IC ₅₀ / Potency	Key Characteristics & Evidence
STF-118804	Nanomolar range (cell viability) [1]	"Highly specific next-generation" inhibitor; shows efficacy in pancreatic cancer and high-risk acute lymphoblastic leukemia models; activates AMPK and inhibits mTOR [1] [2].
FK866 (Daporinad)	0.09 nM (enzyme IC ₅₀) [3]	Well-characterized first-generation, non-competitive inhibitor; used as a benchmark in studies; showed reduced tumor size in vivo but associated with clinical limitations like thrombocytopenia [1] [4] [5].
CHS-828 (GMX1778)	< 25 nM (enzyme IC ₅₀) [3]	A competitive inhibitor; showed potent cytotoxic and anticancer activity in preclinical models [3].
OT-82	Single-digit nanomolar range (cell viability) [5]	Novel oral inhibitor; reported favorable toxicity profile in preclinical studies, particularly for hematological malignancies; depletes NAD and impairs DNA damage repair [5].
GNE-617	5 nM (enzyme IC ₅₀) [3]	A specific NAMPT inhibitor with demonstrated efficacy in cancer xenograft models [3].

Research Applications and Context

STF-118804 is established as a **highly specific research tool** in preclinical cancer studies. Its efficacy has been demonstrated in multiple cancer types, including **pancreatic ductal adenocarcinoma (PDAC)** and **high-risk acute lymphoblastic leukemia** [1] [2]. A 2022 study also showed it induces cell death and blocks tumor growth in **neuroblastoma** models, downregulating N-MYC and abrogating AKT activation [6].

Research indicates that **NAMPT inhibition is a valid therapeutic strategy**, particularly for tumors reliant on the NAD salvage pathway due to lack of alternative pathways. Combining NAMPT inhibitors with other agents is a promising strategy; **STF-118804** showed **additive effects** with chemotherapeutics like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1].

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